molecular formula C24H20N2O8S B4934469 Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate

Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate

Cat. No.: B4934469
M. Wt: 496.5 g/mol
InChI Key: IYMPPQXHUUXCLH-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate is a complex organic compound that features a combination of functional groups, including a nitrophenyl group, a fluorene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate typically involves multi-step organic reactions. The starting materials might include ethyl acetoacetate, 3-nitrobenzaldehyde, and 9H-fluorene-2-sulfonyl chloride. The synthesis could involve:

    Condensation Reaction: Ethyl acetoacetate reacts with 3-nitrobenzaldehyde in the presence of a base to form an intermediate.

    Sulfonamide Formation: The intermediate reacts with 9H-fluorene-2-sulfonyl chloride to form the sulfonamide derivative.

    Hydrolysis and Esterification: The final steps might involve hydrolysis and esterification to yield the target compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Conditions might include the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. The molecular targets could include proteins involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxy-3-(4-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate
  • Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-amido)propanoate

Uniqueness

Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the sulfonamide group, in particular, can enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 3-hydroxy-3-(3-nitrophenyl)-2-[(9-oxofluoren-2-yl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O8S/c1-2-34-24(29)21(22(27)14-6-5-7-15(12-14)26(30)31)25-35(32,33)16-10-11-18-17-8-3-4-9-19(17)23(28)20(18)13-16/h3-13,21-22,25,27H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMPPQXHUUXCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])O)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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